{[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetic acid
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Overview
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2- (1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The ring system of oxadiazoles consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH 2 group was revealed .Scientific Research Applications
Luminescence and Metal Sensing Applications
One area of research has focused on the luminescent properties of pyridylthiazoles, related heterocyclic compounds that exhibit high fluorescence quantum yields and large Stokes shift values, making them potential candidates for applications in metal sensing and as laser dyes. The study by Grummt, Weiss, Birckner, and Beckert (2007) explored the absorption, fluorescence, and excitation spectra of these compounds, revealing their utility in sensing and luminescence-based applications (Grummt et al., 2007).
Antimicrobial Activities
Another significant application is in the synthesis of antimycobacterial agents. Research by Mamolo, Falagiani, Zampieri, Vio, and Banfi (2003) demonstrated that derivatives of the compound showed interesting activity against strains of Mycobacterium tuberculosis, highlighting its potential in developing new treatments for tuberculosis (Mamolo et al., 2003).
Anticancer and Antiangiogenic Effects
The compound's derivatives have also been explored for their potential in cancer therapy. Chandrappa, Chandru, Sharada, and colleagues (2010) synthesized novel thioxothiazolidin-4-one derivatives and investigated their anticancer and antiangiogenic effects in mouse models. Their findings suggest these derivatives could be viable candidates for anticancer therapy, particularly in inhibiting tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).
Anxiolytic Properties
Amr, Mohamed, Abdel-Hafez, and Abdalla (2008) explored the anxiolytic activity of oxadiazole pyridine derivatives, suggesting potential applications in developing new anxiolytic treatments comparable to diazepam, a widely used anxiolytic drug (Amr et al., 2008).
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Mode of Action
oryzae (Xoo) . This suggests that these compounds may interact with bacterial cells, possibly disrupting essential cellular processes.
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect a variety of biological pathways due to their broad spectrum of biological activities .
Result of Action
Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects , suggesting that these compounds may have a significant impact on bacterial cells.
Future Directions
While specific future directions for “{[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetic acid” are not available, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Properties
IUPAC Name |
2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c1-6-12-10(16-13-6)7-2-3-8(11-4-7)17-5-9(14)15/h2-4H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVHJNZTFWUENY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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